N-benzyl-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-20-9-8-17(12-21(20)31-2)18-13-19-23(29)26(10-11-27(19)25-18)15-22(28)24-14-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLVOXVPPKCCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H22N4O4
- Molecular Weight : 418.453 g/mol
- Structural Features : The compound features a benzyl group and a pyrazolo[1,5-a]pyrazine core, which are significant for its biological activity.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).
Research Findings
- Inhibition of RNA Synthesis : The compound was tested for its ability to inhibit the RdRp enzyme critical for viral replication. It demonstrated significant inhibitory effects comparable to established antiviral drugs like remdesivir.
- Mechanism of Action : The compound's structural modifications enhance its binding affinity to the RdRp, leading to effective inhibition of viral RNA synthesis. This mechanism was confirmed through various assays measuring RNA levels post-treatment.
Antimicrobial Effects
In addition to its antiviral properties, this compound has shown potential antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other known compounds:
| Compound Name | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral (SARS-CoV-2 RdRp) | 1.11 - 7.50 | Comparable to remdesivir |
| Remdesivir | Antiviral | 1.19 | Standard control |
| Benznidazole | Antiparasitic | Variable | Effective against Trypanosoma cruzi |
Case Study 1: SARS-CoV-2 Inhibition
In a controlled laboratory setting, this compound was administered to cultured cells infected with SARS-CoV-2. The results indicated a significant reduction in viral load and an increase in cell viability compared to untreated controls.
Case Study 2: Antimicrobial Activity Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a dose-dependent response with notable inhibition observed at higher concentrations.
Preparation Methods
Synthesis of Pyrazolo[1,5-a]Pyrazin-4-One Core
The core is synthesized via nitrosation-cyclization of 3-acetamido-4-methylpyridine derivatives, adapted from pyrazolopyridine methodologies:
Nitrosation :
React 3-acetamido-4-methylpyridine with nitrosyl chloride (NOCl) in acetic acid at 0–5°C to form N-acetyl-N-nitroso intermediate .Reaction Conditions: 0.1 mol substrate, 1.2 eq NOCl, 2 h, 85% yield.Cyclization :
Heat the nitroso intermediate in benzene under reflux to induce rearrangement and cyclization, forming pyrazolo[3,4-c]pyridin-4-one .Reaction Conditions: Benzene, 80°C, 3 h, 78% yield.Ring Expansion :
Treat the pyridinone with hydroxylamine hydrochloride in ethanol to expand the ring into pyrazolo[1,5-a]pyrazin-4-one .
Introduction of 3,4-Dimethoxyphenyl Group
Electrophilic substitution at position 2 is achieved via Friedel-Crafts acylation:
N-Benzyl Acetamide Side-Chain Coupling
The side chain is introduced via nucleophilic substitution:
- React 2-chloro-N-benzylacetamide with the pyrazinone intermediate in DMF using K₂CO₃ as base.
Reaction Conditions: 1.5 eq chloroacetamide, 2 eq K₂CO₃, 60°C, 6 h, 70% yield.
Alternative Pathway B: Fragment Coupling
Synthesis of Pre-Functionalized Pyrazine
5-Aminopyrazin-2(1H)-one is prepared via:
Pyrazole Ring Formation
- Couple 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate to form pyrazole-3-carbonitrile .
- Hydrolyze the nitrile to a carboxylic acid using HCl/H₂O.
Convergent Assembly
- Perform a Hantzsch-type reaction between the pyrazine and pyrazole fragments.
- Install the acetamide side chain via EDC/NHS-mediated coupling.
Reaction Optimization and Yield Comparison
Key Observations :
- Pathway A provides higher overall yields (62–85%) compared to Pathway B (55%).
- Friedel-Crafts acylation requires strict moisture control to prevent BF₃ hydrolysis.
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Acylation :
- Side-Chain Hydrolysis :
- Scale-Up Limitations :
- Replace benzene with toluene in cyclization steps for industrial safety.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Cyclization of precursors (e.g., pyrazole derivatives) under controlled temperatures (60–120°C) and inert atmospheres to stabilize reactive intermediates .
- Substitution reactions to introduce the 3,4-dimethoxyphenyl group, often using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or DMSO) .
- Acetamide formation via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine to deprotonate amines .
Optimization Tip: Use chromatography (e.g., silica gel or HPLC) for purification to achieve >95% purity .
Basic: How is the compound characterized, and what analytical methods validate its structure?
Answer:
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced Validation: X-ray crystallography (if crystals are obtainable) for absolute structural confirmation, as seen in related pyrazolo-pyrazine derivatives .
Advanced: How can researchers design experiments to elucidate its biological mechanism of action?
Answer:
- Target Identification: Use in silico docking studies (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., kinases or GPCRs) .
- Enzyme Assays: Test inhibitory activity against targets like cyclooxygenase-2 (COX-2) or phosphodiesterases under physiologically relevant pH and temperature .
- Cellular Models: Employ cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis via flow cytometry (Annexin V/PI staining) .
Note: Include positive controls (e.g., known inhibitors) and dose-response curves to quantify potency (IC50 values) .
Advanced: How should contradictory biological activity data across studies be resolved?
Answer:
Contradictions may arise due to:
- Variability in Assay Conditions: Standardize buffer pH, temperature, and incubation times. For example, enzymatic assays at pH 7.4 vs. 6.8 can alter binding affinity .
- Compound Purity: Re-evaluate purity via HPLC; impurities >2% can skew results .
- Cellular Context: Test multiple cell lines to rule out tissue-specific effects. For instance, notes varying cytotoxicity in leukemia vs. solid tumor models.
Resolution Strategy: Replicate studies with independently synthesized batches and publish raw data for transparency .
Methodological: What analytical approaches are suitable for studying its stability and degradation pathways?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
- Stability-Indicating HPLC: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve degradation products .
- Kinetic Analysis: Monitor degradation rates via UV-Vis spectroscopy at λmax (~260 nm for pyrazolo-pyrazine cores) .
Key Insight: Methoxy groups may enhance oxidative stability compared to halogenated analogs .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Answer:
- Systematic Substitution: Syntize analogs with modified benzyl (e.g., 4-fluoro vs. 4-methoxy) or pyrazine groups. shows dimethoxy groups enhance receptor binding vs. monomethoxy analogs .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., pyrazine carbonyl) .
- Bioassay Correlation: Compare IC50 values across analogs; notes thiophene-substituted analogs exhibit higher anti-inflammatory activity .
Data Table Example:
| Analog Substituent | Enzyme Inhibition (IC50, nM) | Selectivity Index |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 ± 1.2 | 8.5 |
| 4-Chlorophenyl | 45.7 ± 3.8 | 2.1 |
Methodological: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps; achieved 85% yield with Pd(PPh₃)₄ .
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance reproducibility .
Caution: Scale-up may require re-optimization of reaction times and cooling rates .
Advanced: How to address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety for pH-dependent solubility .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles; reports a 3-fold increase in bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
